molecular formula C8H8FNO2 B126328 Ethyl 5-fluoropyridine-2-carboxylate CAS No. 148541-70-2

Ethyl 5-fluoropyridine-2-carboxylate

Cat. No. B126328
CAS RN: 148541-70-2
M. Wt: 169.15 g/mol
InChI Key: AHMGOYHQXHQSQE-UHFFFAOYSA-N
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Description

Ethyl 5-fluoropyridine-2-carboxylate is a chemical compound with the molecular formula C8H8FNO2 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of Ethyl 5-fluoropyridine-2-carboxylate and similar fluorinated pyridines has been a topic of interest in recent years . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles . These methods often involve the use of fluorination reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 5-fluoropyridine-2-carboxylate consists of a pyridine ring with a fluorine atom at the 5-position and a carboxylate group at the 2-position . The exact structure can be represented by the InChI code: 1S/C8H8FNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-fluoropyridine-2-carboxylate has a molecular weight of 169.16 g/mol . It has a topological polar surface area of 52.1 Ų and a complexity of 158 . It has no hydrogen bond donors but has five hydrogen bond acceptors .

Scientific Research Applications

Radiolabeling

The compound is also significant in the field of radiolabeling, particularly in the synthesis of 18F-labeled compounds for positron emission tomography (PET). It provides a fluorinated building block that can be used to create imaging agents for diagnostic purposes .

Fluorination Chemistry

It plays a crucial role in fluorination chemistry, where it is used to study the effects of fluorination on the physical, chemical, and biological properties of molecules. This research has broad implications, including the development of new fluorinating reagents and methodologies .

Future Directions

Fluoropyridines, including Ethyl 5-fluoropyridine-2-carboxylate, have been gaining interest due to their interesting and unusual physical, chemical and biological properties . They have potential applications in various fields, including medicinal and agricultural chemistry . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

ethyl 5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMGOYHQXHQSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450790
Record name Ethyl 5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluoropyridine-2-carboxylate

CAS RN

148541-70-2
Record name Ethyl 5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-fluoropyridine (5.00 g, 28.4 mmol), sodium acetate (9.33 g, 114 mmol), and 1-1′bis(diphenylphosphino)ferrocene]dichloropalladium(II):CH2Cl2 (0.464 g, 0.57 mmol) in ethanol (80 mL) in a Parr® high pressure stainless steel reactor vessel is placed under an atmosphere of 50 psi carbon monoxide and heated at 80-100° C. for 4 h. The vessel is cooled, volatiles removed in vacuo, and the residue partitioned between ethyl acetate and water. The ethyl acetate extract is washed with water and brine, dried over sodium sulfate, filtered, and evaporated to give a dark solid. The residue is chromatographed on SiO2 (10% ethyl acetate/hexanes) to yield the title compound 2.8 g (58%) as a white solid that is recrystallized from hexanes to give white crystals: mp 61-63° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step One
[Compound]
Name
1-1′bis(diphenylphosphino)ferrocene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.464 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Yield
58%

Synthesis routes and methods II

Procedure details

To a Parr shaker add 2-bromo-5-fluoropyridine (Example 382, Part A) (7.00 g, 39.8 mmol), NaOAc (13.1 g, 159 mmol), absolute ethanol (100 mL) and [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II):dichloromethane (1.62 g, 1.99 mmol). Charge the reaction vessel with 50 psi of CO. Heat at 90° C. for 18.25 hours. Cool the reaction mixture before filtering through a Celite® pad. Wash the pad with ethyl acetate, then concentrate the filtrate. Purify by flash chromatography, eluting with 25% ethyl acetate in hexanes to give the title compound (4.62 g, 68.6%): MS ES+ 169.9 (M+H)+, base peak MS ES+ 141.8 (M+H—CH2CH3)+; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=10.3 min, 97.0 purity.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Yield
68.6%

Synthesis routes and methods III

Procedure details

To a Parr shaker add 2-bromo-5-fluoropyridine (Example 382, Part A) (7.00 g, 39.8 mmol), NaOAc (13.1 g, 159 mmol), absolute ethanol (100 mL) and [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(ll):dichloromethane (1.62 g, 1.99 mmol). Charge the reaction vessel with 50 psi of CO. Heat at 90° C. for 18.25 hours. Cool the reaction mixture before filtering through a Celite® pad. Wash the pad with ethyl acetate, then concentrate the filtrate. Purify by flash chromatography, eluting with 25% ethyl acetate in hexanes to give the title compound (4.62 g, 68.6%): MS ES+ 169.9 (M+H)+, base peak MS ES+ 141.8 (M+H—CH2CH3)+; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.10% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=10.3 min, 97.0 purity.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(ll)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Yield
68.6%

Synthesis routes and methods IV

Procedure details

To a degassed solution of ethyl alcohol (400 mL) in a Parr steel bomb was added sodium acetate (43.3 g, 528 mmol), 2-bromo-5-fluoropyridine (20 g, 114 mmol), 1,1′-bis(diphenylphosphino)ferrocene (2.27 g, 4.09 mmol) and palladium acetate (204 mg, 0.91 mmol). The vessel was put under nitrogen and sealed with Parr top. The atmosphere was displaced with carbon monoxide gas and the pressure was adjusted to 300 psi. The mixture was heated to 90° C. After 3 h, the pressure dropped to below 100 psi. The vessel was cooled to ambient temperature and the reaction was repressurized with carbon monoxide to 300 psi. The vessel was heated to 90° C. for an additional 4 h. The vessel was cooled to ambient temperature and the remaining carbon monoxide was vented. The mixture was concentrated to half of the volume. Ethyl acetate (500 mL) and water (300 mL) were added. The organic layer was isolated and the aqueous layer was extracted with ethyl acetate (2×). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→70% hexanes/ethyl acetate) gave the title compound. MS 170.0 (M+1).
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0 (± 1) mol
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Name
steel
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Reaction Step Four
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43.3 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
2.27 g
Type
catalyst
Reaction Step Four
Quantity
204 mg
Type
catalyst
Reaction Step Four

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